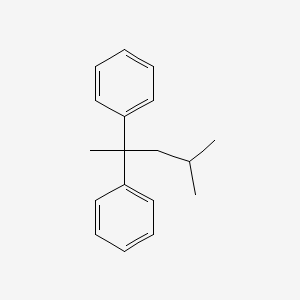
1,1'-(4-Methylpentane-2,2-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Methylpentane-2,2-diyl)dibenzene is an organic compound with the molecular formula C18H20. It is also known by its IUPAC name, 1,1’-(4-methylpent-2-ene-2,4-diyl)dibenzene . This compound is characterized by its unique structure, which includes two benzene rings connected by a 4-methylpentane-2,2-diyl group. It is a derivative of pentene and is known for its aromatic properties.
Métodos De Preparación
The synthesis of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene typically involves the reaction of benzene with 4-methylpent-2-ene-2,4-diyl chloride under Friedel-Crafts alkylation conditions . The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_6\text{H}_6 + \text{ClCH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{C}_6\text{H}_5 ]
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure high selectivity.
Análisis De Reacciones Químicas
1,1’-(4-Methylpentane-2,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methyl groups, converting them into carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This process can reduce any double bonds present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(4-Methylpentane-2,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a ligand in biochemical assays. Its aromatic rings can interact with various biological targets.
Medicine: Although not widely used in medicine, derivatives of this compound are being investigated for their potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their chemical and physical properties.
Comparación Con Compuestos Similares
1,1’-(4-Methylpentane-2,2-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: This is a stereoisomer with a similar structure but different spatial arrangement.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Another related compound with a different alkyl chain.
4-Methyl-2,4-diphenyl-2-pentene: A compound with a similar backbone but different functional groups.
The uniqueness of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
824401-09-4 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(4-methyl-2-phenylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)14-18(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
Clave InChI |
UJCRBIURWRLOAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















